molecular formula C11H9ClO2 B1582300 4-(chloromethyl)-6-methyl-2H-chromen-2-one CAS No. 41295-65-2

4-(chloromethyl)-6-methyl-2H-chromen-2-one

Cat. No. B1582300
CAS RN: 41295-65-2
M. Wt: 208.64 g/mol
InChI Key: SPXMXBBTSABPSK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-methyl-2H-chromen-2-one, also known as CMMC, is a synthetic organic compound belonging to the class of chromenones. It is a white, crystalline solid with a molecular weight of 206.56 g/mol and a melting point of 120-123°C. CMMC is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of other chromenones, such as 4-chloro-6-methyl-2H-chromen-2-one, 4-methyl-6-chloro-2H-chromen-2-one, and 4-chloro-6-methyl-2H-chromen-2-one.

Scientific Research Applications

Synthesis of Derivatives and Analogues

  • Synthesis of Vitamin K Analogue : 2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-6-ol, a compound similar to 4-(chloromethyl)-6-methyl-2H-chromen-2-one, is used in the synthesis of vitamin K analogues. This involves methylation and chloromethylation processes (Maruyama, Tobimatsu, & Naruta, 1979).
  • Facilitating Wittig Homologation : The compound facilitates Wittig homologation in the synthesis of 2,3-dihydrobenzoxepine-4-carboxylates. This is a novel and straightforward approach for synthesizing substituted 2,3-dihydrobenzoxepine derivatives (Raju, Saidachary, & Kumar, 2012).

Biological and Medicinal Research

  • Antimicrobial Activity : Novel 2H-Chromene derivatives, including 6-chloro-2-oxo-2H-chromene-4-carbaldehyde and related compounds, exhibit remarkable antimicrobial activity against various bacteria and fungi (El Azab, Youssef, & Amin, 2014).
  • Antibacterial Agents : Schiff’s Bases of 4-Chloro-3-coumarin aldehyde derived from 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde show notable antibacterial activity against gram-positive and gram-negative bacteria and fungi (Bairagi, Bhosale, & Deodhar, 2009).

Materials Science and Chemistry

  • Dielectric Properties in Polymers : Polymers functionalized with coumarone and diethanolamine, derived from compounds related to 4-(chloromethyl)-6-methyl-2H-chromen-2-one, exhibit distinct dielectric properties. These properties are crucial in electronic and optical material applications (Bezgin, Ayaz, & Demirelli, 2015).
  • Electrochemical Reduction : The electrochemical reduction of 4-(bromomethyl)-2H-chromen-2-ones, structurally related to the compound , reveals significant insights into their chemical behavior under specific conditions. This has implications for their application in electrochemical sensors and devices (Mubarak & Peters, 2008).

Fluorescence and Spectrophotometry

  • Fluorescence Analysis : Compounds like 7-Chloro-4-methyl-6-nitro-2H-chromen-2-one, derived from 4-(chloromethyl)-6-methyl-2H-chromen-2-one, are used as reagents in fluorescence analysis. They form highly fluorescent derivatives, valuable in analytical chemistry (Noe, Kornilios, & Lachmann, 2003).

properties

IUPAC Name

4-(chloromethyl)-6-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2/c1-7-2-3-10-9(4-7)8(6-12)5-11(13)14-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXMXBBTSABPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358649
Record name 4-(chloromethyl)-6-methyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-6-methyl-2H-chromen-2-one

CAS RN

41295-65-2
Record name 4-(chloromethyl)-6-methyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloromethyl-6-methylcoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 4-methylphenol (21.6 g, 200 mmol) and 4-chloro-3-oxo-butyric acid ethyl ester (32.9 g, 200 mmol) is added dropwise during 30 min. at 0° C. a mixture of concentrated sulfuric acid (180 mL) and water (60 mL). The resulting clear solution is stirred for 18 h at room temperature, during which time a white precipitate is formed. The reaction mixture is poured over crushed ice (1 kg) and the formed precipitate is collected, washed with water and dried in vacuo at 50° C. to yield the title compound as a white powder (35.8 g, 172 mmol, 86%). 1NMR (400 MHz, CDCl3, 298 K): δ=7.45 (s, 1H), 7.40 (d, J=8.6 Hz, 1H), 7.29 (d, J=8.6 Hz, 1H), 6.58 (s, 1H), 4.69 (s, 1H), 2.46 (s, 3H).
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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